Cas no 2137994-93-3 (4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde)

4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde
- EN300-1116358
- 2137994-93-3
-
- インチ: 1S/C9H7N3O2S/c1-6(14)7-2-10-12(3-7)8-5-15-9(4-13)11-8/h2-5H,1H3
- InChIKey: VTZJBNAYQFTFPZ-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=NC(=C1)N1C=C(C(C)=O)C=N1
計算された属性
- せいみつぶんしりょう: 221.02589765g/mol
- どういたいしつりょう: 221.02589765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 93.1Ų
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116358-10.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1116358-5.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 5g |
$4184.0 | 2023-06-09 | ||
Enamine | EN300-1116358-5g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 5g |
$4184.0 | 2023-10-27 | |
Enamine | EN300-1116358-0.1g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.1g |
$1269.0 | 2023-10-27 | |
Enamine | EN300-1116358-0.25g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.25g |
$1328.0 | 2023-10-27 | |
Enamine | EN300-1116358-2.5g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 2.5g |
$2828.0 | 2023-10-27 | |
Enamine | EN300-1116358-1.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1116358-1g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 1g |
$1442.0 | 2023-10-27 | |
Enamine | EN300-1116358-10g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 10g |
$6205.0 | 2023-10-27 | |
Enamine | EN300-1116358-0.05g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.05g |
$1212.0 | 2023-10-27 |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 2137994-93-3 and Product Name: 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde
The compound identified by the CAS number 2137994-93-3 and the product name 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fused system of pyrazole and thiazole moieties, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of an acetyl group at the 4-position of the pyrazole ring and an aldehyde functionality at the 2-position of the thiazole ring introduces unique reactivity and binding properties, making it a promising candidate for further investigation in drug discovery.
In recent years, the exploration of biologically active heterocycles has been a cornerstone in medicinal chemistry. Among these, thiazole derivatives have demonstrated remarkable efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural framework of 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde combines the favorable pharmacophoric features of both pyrazole and thiazole, which are known for their ability to interact with biological targets such as enzymes and receptors. This dual functionality not only enhances the compound's binding affinity but also broadens its spectrum of potential applications.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The aldehyde group at the 2-position of the thiazole ring serves as a reactive handle for further derivatization, allowing chemists to explore diverse structural analogs through condensation reactions, oxidation, or reduction processes. Similarly, the acetyl group on the pyrazole ring can be modified through hydrolysis or esterification to alter the electronic properties and solubility profile of the molecule. Such flexibility is crucial for optimizing pharmacokinetic and pharmacodynamic properties in drug development.
Recent studies have highlighted the importance of heterocyclic compounds in addressing emerging therapeutic challenges. For instance, research has shown that 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The pyrazole moiety, in particular, has been extensively studied for its ability to modulate enzyme activity through precise steric and electronic interactions. In contrast, the thiazole ring contributes to the compound's stability and bioavailability, ensuring better pharmacological outcomes.
The synthesis of this compound involves a multi-step process that requires careful optimization to achieve high yields and purity. Key steps include condensation reactions between appropriate precursors to form the pyrazolothiazole core, followed by functional group transformations to introduce the acetyl and aldehyde groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance selectivity and efficiency. These methodologies align with contemporary trends in synthetic organic chemistry, emphasizing sustainable practices and minimal waste generation.
The biological evaluation of 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde has revealed promising preliminary results in vitro. Preliminary assays indicate that this compound demonstrates moderate inhibitory activity against certain kinases associated with cancer cell proliferation. Additionally, it exhibits anti-inflammatory properties by modulating cytokine production pathways. These findings are particularly intriguing given the growing interest in targeting inflammation as a therapeutic strategy for chronic diseases.
Further investigation into the mechanism of action is warranted to elucidate how this compound interacts with biological targets at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to determine the binding conformation of 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde with its intended targets. Such structural insights will not only enhance our understanding of its pharmacological effects but also guide future modifications for improved efficacy.
The potential therapeutic applications of this compound extend beyond oncology and inflammation management. Preliminary data suggest that it may also possess antimicrobial properties against resistant strains of bacteria by interfering with essential metabolic pathways. This dual functionality makes it an attractive candidate for developing novel antibiotics or antifungal agents in an era where microbial resistance is becoming increasingly prevalent.
In conclusion,4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde represents a structurally innovative compound with significant promise in pharmaceutical applications. Its unique combination of pharmacophoric elements from pyrazole and thiazole moieties provides a versatile platform for drug discovery efforts. With ongoing research focused on optimizing its synthesis and exploring its biological profile,this compound is poised to contribute valuable insights into future therapeutic strategies across multiple disease areas.
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